molecular formula C32H35F3N2O5S B12376566 Tipranavir-d7

Tipranavir-d7

Cat. No.: B12376566
M. Wt: 623.7 g/mol
InChI Key: UIHHDGRZFSIEHC-VFBFIAPLSA-N
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Description

Tipranavir-d7 is a deuterated form of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics. Tipranavir itself is known for its ability to inhibit the replication of HIV-1 strains that are resistant to other protease inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tipranavir-d7 involves the incorporation of deuterium atoms into the molecular structure of Tipranavir. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tipranavir molecule are replaced with deuterium atoms under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Tipranavir-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .

Scientific Research Applications

Tipranavir-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Mechanism of Action

Tipranavir-d7, like Tipranavir, inhibits the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious virions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tipranavir-d7

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of its pharmacokinetics and metabolism. This makes it a valuable tool in both research and clinical settings, particularly for understanding drug interactions and resistance mechanisms .

Properties

Molecular Formula

C32H35F3N2O5S

Molecular Weight

623.7 g/mol

IUPAC Name

N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31-

InChI Key

UIHHDGRZFSIEHC-VFBFIAPLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H]

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4

Origin of Product

United States

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